![molecular formula C11H21NO B1432492 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol CAS No. 1559314-99-6](/img/structure/B1432492.png)
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol
Overview
Description
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol is a chemical compound with the CAS Number: 1559314-99-6 . It has a molecular weight of 183.29 and its IUPAC name is 4-methyl-2-(2-pyrrolidinyl)cyclohexanol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol is 1S/C11H21NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-13H,2-7H2,1H3
. This indicates the molecular formula of the compound is C11H21NO .
Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 183.29 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.
Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of bioactive molecules, particularly in the realm of medicinal chemistry. The pyrrolidine ring, a core structure in this compound, is frequently utilized to create compounds for treating human diseases due to its stereochemistry and non-planarity, which contribute to the molecule’s three-dimensional coverage .
Nonlinear Optical (NLO) Materials
The structural properties of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol allow for its use in the development of NLO materials. These materials are crucial for applications in photonics and telecommunications, where they can modulate light in various ways .
Antiproliferative Agents
Research has indicated the potential of alkylaminophenol compounds, which include the pyrrolidine ring, as antiproliferative agents against cancer cells. This suggests that derivatives of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol could be explored for their efficacy in cancer treatment .
Quantum Chemical Calculations
The compound is used in quantum chemical calculations to understand its electronic and structural properties. These calculations are essential for predicting reactivity and interaction with biological targets, which is a fundamental step in drug design .
Catalysis
In the field of catalysis, this compound could be employed to influence the rate of chemical reactions. Its structural features might provide unique catalytic capabilities, particularly in organic synthesis.
Organic Synthesis
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol can be used in various organic reactions due to its versatility. It can act as a building block for more complex organic compounds, serving as an intermediate in multi-step synthesis processes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-methyl-2-pyrrolidin-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGNTQDPJICVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C2CCCN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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